molecular formula C17H19N3O4 B2943351 methyl 4-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]carbamoyl}benzoate CAS No. 1797638-74-4

methyl 4-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]carbamoyl}benzoate

Cat. No.: B2943351
CAS No.: 1797638-74-4
M. Wt: 329.356
InChI Key: GTOQWHMYGDBRML-UHFFFAOYSA-N
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Description

Methyl 4-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]carbamoyl}benzoate is a complex organic compound that features a benzoate ester linked to a pyrazole ring, which is further substituted with an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]carbamoyl}benzoate typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the oxan-4-yl group via nucleophilic substitution. The final step involves esterification to form the benzoate ester. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]carbamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazole or benzoate rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Methyl 4-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]carbamoyl}benzoate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 4-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]carbamoyl}benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxan-4-yl and pyrazole groups may facilitate binding to active sites, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-(oxan-4-yl)-1H-pyrazole-3-boronic acid pinacol ester
  • 2-(1-{[Methyl (oxan-4-yl)carbamoyl]methyl}cyclohexyl)acetic acid
  • 5-Methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid

Uniqueness

Compared to similar compounds, methyl 4-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]carbamoyl}benzoate stands out due to its specific ester linkage and the combination of functional groups. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-[[1-(oxan-4-yl)pyrazol-4-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-23-17(22)13-4-2-12(3-5-13)16(21)19-14-10-18-20(11-14)15-6-8-24-9-7-15/h2-5,10-11,15H,6-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOQWHMYGDBRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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